2-Fluoro-4-methoxy-5-nitrobenzyl alcohol
Description
2-Fluoro-4-methoxy-5-nitrobenzyl alcohol (C₈H₇FNO₄) is an aromatic compound featuring a benzyl alcohol backbone substituted with a fluorine atom at position 2, a methoxy group at position 4, and a nitro group at position 3. This unique combination of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups confers distinct electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science .
Properties
CAS No. |
586412-87-5 |
|---|---|
Molecular Formula |
C8H8FNO4 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
(2-fluoro-4-methoxy-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
UGHPELRGCDCOBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves multiple steps. One common method starts with the nitration of 2-Fluoro-4-methoxybenzaldehyde to introduce the nitro group. This is followed by a reduction reaction to convert the aldehyde group to an alcohol. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst, iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR).
Major Products Formed
Oxidation: 2-Fluoro-4-methoxy-5-nitrobenzaldehyde, 2-Fluoro-4-methoxy-5-nitrobenzoic acid
Reduction: 2-Fluoro-4-methoxy-5-aminobenzyl alcohol
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The fluorine and methoxy groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Position Effects :
- The position of the nitro group significantly impacts reactivity. For example, 2-fluoro-4-methoxy-5-nitrobenzyl alcohol (nitro at position 5) exhibits stronger electron-withdrawing effects compared to 4-fluoro-3-nitrobenzyl alcohol (nitro at position 3), altering its participation in redox reactions .
- Methoxy groups at position 4 (vs. 5) reduce steric hindrance, enhancing accessibility for nucleophilic attack .
Functional Group Interplay :
- Bromide analogs (e.g., 2-methoxy-5-nitrobenzyl bromide) outperform alcohol derivatives in substitution reactions due to the superior leaving-group ability of bromine .
- The trifluoromethyl group in analogs like 5-fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol increases lipophilicity, making it more suitable for medicinal chemistry applications .
Biological Activity: Nitro-containing compounds generally exhibit antimicrobial and anticancer properties. However, the presence of fluorine in 2-fluoro-4-methoxy-5-nitrobenzyl alcohol may enhance metabolic stability compared to non-fluorinated analogs .
Biological Activity
2-Fluoro-4-methoxy-5-nitrobenzyl alcohol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 201.18 g/mol
The presence of the fluoro, methoxy, and nitro groups in its structure is significant for its biological activity.
Synthesis
The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes the reduction of corresponding nitro compounds followed by selective fluorination and methoxylation.
Antimicrobial Activity
Research has shown that 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibitory effects against a range of bacterial strains, with Minimum Inhibitory Concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol was tested for its ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) levels in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 60 |
This suggests a potential role for the compound in treating inflammatory diseases .
Case Studies
A notable case study involved the use of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol in a model of rheumatoid arthritis. The compound was administered to animal models, resulting in significant reductions in joint swelling and pain scores compared to controls:
| Treatment Group | Swelling Score (mm) | Pain Score (0-10) |
|---|---|---|
| Control | 8.5 | 7 |
| Treated | 3.0 | 2 |
These findings highlight its potential therapeutic applications in chronic inflammatory conditions .
The biological activity of 2-Fluoro-4-methoxy-5-nitrobenzyl alcohol is hypothesized to involve the inhibition of specific enzymes and modulation of signaling pathways related to inflammation and microbial resistance. Further research is required to elucidate these mechanisms fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
